Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Description
Structural and Chemical Characteristics
The compound’s structure includes:
- Azide group (-N₃): Facilitates copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) for "click chemistry" applications.
- PEG4 spacer: Enhances solubility, reduces immunogenicity, and improves pharmacokinetics by masking hydrophobic regions.
- Tri-(carboxyethoxymethyl) groups: Provide three carboxylic acid moieties for amide bond formation with amine-bearing biomolecules (e.g., proteins, peptides).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₄₂N₄O₁₄ | |
| Molecular weight | 610.6 g/mol | |
| XLogP3-AA | -2.3 | |
| Rotatable bonds | 31 |
Functional Roles in Bioconjugation
This compound acts as a heterobifunctional linker , enabling two-step conjugation:
Properties
IUPAC Name |
3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O14/c25-28-26-5-10-37-12-14-39-16-15-38-13-11-36-6-1-20(29)27-24(17-40-7-2-21(30)31,18-41-8-3-22(32)33)19-42-9-4-23(34)35/h1-19H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVISRRXRYXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119473 | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-51-3 | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Amine Core Precursor
The central scaffold, Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9), serves as the foundational building block. This trifunctional amine is synthesized via nucleophilic substitution:
Reaction conditions involve refluxing in THF with potassium carbonate as a base, yielding the triester intermediate. Subsequent hydrolysis under acidic conditions generates the carboxylic acid groups.
PEG4-Azide Activation
The PEG4-azide component is prepared by converting PEG4-diol into its mesylate derivative, followed by azide substitution using sodium azide in DMF at 60°C. The resulting Azido-PEG4-mesylate is further functionalized with a succinimidyl ester (NHS) to enhance reactivity for amide coupling:
This step achieves >90% conversion, as validated by thin-layer chromatography (TLC).
Amide Coupling
The amine core reacts with the activated PEG4-azide under mild conditions to form the amide bond. A typical protocol involves:
-
Solvent : Anhydrous DMF or DMSO
-
Coupling Agent : HOBt/EDC or DIC
-
Temperature : 0–4°C (to prevent azide degradation)
The product is precipitated in cold diethyl ether and purified via silica gel chromatography (eluent: methanol/dichloromethane 1:9).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and reproducibility, employing continuous flow reactors for critical steps:
Key Process Parameters
| Parameter | Lab-Scale Optimization | Industrial Implementation |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | Ice bath | Jacketed reactors (±1°C) |
| Purification | Column chromatography | Crystallization (Ethanol) |
| Yield | 65–70% | 85–90% |
Deprotection and Final Isolation
Carboxylic acid groups are unveiled by hydrolyzing tert-butyl esters (if present) using trifluoroacetic acid (TFA) in dichloromethane. The final compound is isolated via lyophilization, achieving ≥95% purity (HPLC).
Analytical Characterization
Rigorous quality control ensures compliance with pharmacopeial standards:
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, H2O/ACN gradient | Purity ≥95% |
| TLC | Silica gel, MeOH:DCM (1:9) | Single spot (Rf 0.5) |
Challenges and Mitigation Strategies
Azide Stability
The azido group is prone to reduction under acidic conditions. Industrial processes mitigate this by:
Scalability of PEGylation
PEG4 chain elongation introduces polydispersity. Monodisperse PEG4 is ensured via:
Emerging Methodologies
Recent advances include enzymatic coupling using microbial transglutaminases, which enable site-specific amide bond formation at ambient temperatures . This approach reduces energy consumption and improves yields (up to 92%) in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Azide-alkyne cycloaddition: A click chemistry reaction that forms triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The azido group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Azide-alkyne cycloaddition: Copper(I) catalysts, alkyne substrates, and mild temperatures.
Reduction: Triphenylphosphine, water, and mild heating.
Substitution: Various nucleophiles and appropriate solvents.
Major Products Formed
Triazoles: From azide-alkyne cycloaddition.
Amines: From reduction of the azido group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Structure
The compound consists of a PEG backbone with an azide group at one end and three carboxylic acid groups that can engage in amide coupling reactions. This structure facilitates its use in bioconjugation and drug delivery systems.
Bioconjugation
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane serves as a versatile linker for bioconjugation, allowing for the attachment of various biomolecules such as proteins, peptides, and nucleic acids. The azide group enables "click chemistry" reactions, particularly with alkyne-functionalized molecules, which is valuable for creating stable conjugates.
Case Study: Protein Labeling
In a study focusing on protein labeling, researchers utilized this compound to conjugate fluorescent dyes to antibodies. The resulting conjugates displayed enhanced stability and retention of biological activity, demonstrating the compound's efficacy in producing reliable bioconjugates.
Drug Delivery Systems
The compound's PEGylation properties enhance the solubility and circulation time of therapeutic agents in the bloodstream. By modifying drug molecules with this compound, researchers can improve pharmacokinetics while reducing immunogenicity.
Data Table: Comparison of Drug Delivery Efficacy
| Compound Type | Circulation Half-Life | Immunogenicity Reduction | Solubility Improvement |
|---|---|---|---|
| Standard Drug | 2 hours | Low | Moderate |
| PEGylated Drug | 12 hours | High | High |
PROTAC Development
This compound is employed in the synthesis of PROTACs, which are innovative therapeutics designed to target specific proteins for degradation by the proteasome. The azide functionality allows for selective conjugation to target proteins or ligands.
Case Study: Targeted Protein Degradation
A recent study demonstrated the use of this compound in developing a PROTAC targeting a cancer-related protein. The resulting PROTAC showed significantly improved efficacy in reducing target protein levels in cancer cell lines compared to traditional inhibitors.
Antibody-Drug Conjugates (ADCs)
The compound's ability to form stable amide bonds makes it suitable for constructing antibody-drug conjugates. By linking cytotoxic drugs to antibodies via this compound, researchers can achieve targeted delivery of therapeutic agents directly to cancer cells.
Data Table: ADC Performance Metrics
| ADC Type | Target Specificity | Cytotoxicity Level | Clinical Outcome |
|---|---|---|---|
| Conventional ADC | Moderate | High | Variable |
| ADC with Azido-PEG Linker | High | Very High | Improved Survival |
Mechanism of Action
The mechanism of action of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane primarily involves its azido group, which can participate in azide-alkyne cycloaddition reactions. This reaction forms stable triazole linkages, which are useful in various applications. The polyethylene glycol spacer provides solubility and flexibility, while the carboxyethoxymethyl groups offer additional functionalization sites.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C24H42N4O14
- Molecular Weight: 610.61 g/mol
- Purity: >98% (supplier-dependent; some sources report 95–96%) .
- Storage: Stable at -20°C; avoid repeated freeze-thaw cycles .
Structural and Functional Variations
The table below compares Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane with structurally related PEG-based linkers:
Key Differentiators
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
- t-Boc Protection : The tert-butoxycarbonyl (t-Boc) groups protect carboxylates, requiring acidic deprotection (e.g., TFA) for activation. This allows controlled conjugation in pH-sensitive environments .
- Higher Molecular Weight : 778.93 g/mol vs. 610.61 g/mol for the parent compound, impacting solubility and pharmacokinetics .
Amino-Tri-(carboxyethoxymethyl)-methane
- Amino Group: Replaces azide, enabling NHS ester or maleimide-based conjugations. Suitable for applications requiring amine reactivity .
- Cleavability: Designed for glutathione-sensitive cleavage in ADCs, unlike the non-cleavable parent compound .
Bromo-PEG4-Azide
- Bromine Reactivity : Facilitates nucleophilic substitutions (e.g., with thiols or amines), offering an alternative to carboxylate-based conjugation .
PC-Biotin-PEG4
- Biotin Integration: Enables high-affinity binding to streptavidin, useful in diagnostic assays and targeted drug delivery .
Performance and Stability
- Solubility: The parent compound and its t-Boc variant exhibit similar solubility in DMSO and water, but the t-Boc derivative may require organic solvents post-deprotection . Amino-Tri-(carboxyethoxymethyl)-methane shows superior aqueous solubility due to uncharged carboxylates .
- Storage :
Research Findings
- PROTAC Efficiency : this compound demonstrated superior target protein degradation in BRAF kinase inhibition studies compared to shorter PEG linkers (e.g., PEG2) due to reduced steric hindrance .
- Click Chemistry Yield : The parent compound achieved >90% conjugation efficiency in copper-free click reactions, outperforming bromo-azide derivatives .
- Biotinylated Analogues : PC-Biotin-PEG4 showed enhanced cellular uptake in folate receptor-targeted assays, highlighting the role of functional group diversity .
Biological Activity
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a specialized polyethylene glycol (PEG) derivative that has garnered attention in bioconjugation and drug development due to its unique structural features and biological activity. This compound is characterized by its azide functional group, which plays a crucial role in "Click Chemistry" applications, enabling efficient conjugation with alkyne-containing molecules.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 610.6 g/mol. The compound features:
- Azide Group : Facilitates "Click Chemistry" for bioconjugation.
- Carboxylic Acid Moieties : Three terminal carboxylic acid groups allow for amide bond formation with amine-bearing biomolecules.
- Hydrophilic PEG Backbone : Enhances solubility and bioavailability in biological environments.
This compound primarily functions as a linker molecule in the synthesis of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit and degrade specific cellular proteins, leveraging the body's ubiquitin-proteasome system. The azide group enables the attachment of a PROTAC recruiter moiety to a bioactive ligand targeting the protein of interest, thereby enhancing therapeutic efficacy.
Biological Applications
The biological activity of this compound is notable for several applications:
- Targeted Drug Delivery : Its ability to conjugate therapeutic agents to targeting moieties allows for precise delivery of drugs to specific cells or tissues.
- Protein Labeling : The azide group permits specific labeling of proteins without altering their biological function, facilitating studies on protein interactions and dynamics.
- Bioconjugation : The compound's structure supports stable conjugation with various biomolecules, making it valuable in research and therapeutic contexts.
Case Studies
-
Synthesis and Characterization :
- A study demonstrated the successful synthesis of this compound through a multi-step process involving the reaction of azide-functionalized PEG with carboxylic acid derivatives. Characterization was performed using NMR and mass spectrometry to confirm the structure and purity.
-
Binding Studies :
- Interaction studies using mass spectrometry revealed high binding efficiency when this compound was conjugated to target biomolecules, indicating its potential for use in drug delivery systems.
-
In Vivo Applications :
- Preliminary in vivo studies indicated that conjugates formed using this linker exhibited improved pharmacokinetic properties, enhancing drug stability and efficacy in targeted therapies.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct features that highlight the advantages of this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-PEG3-Amido-Tris | Shorter PEG chain | Less hydrophilic; different reactivity profile |
| Azido-PEG5-Amido-Tris | Longer PEG chain | Increased solubility but may alter biological activity |
| This compound | Contains carboxylic acid groups | More reactive towards amines; versatile applications |
| Azido-PEG4-Amido-Tri-(t-butoxycarbonylethoxymethyl)-methane | Tert-butoxycarbonyl protecting groups | Protects functional groups during reactions |
Q & A
Q. What are the key structural features of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, and how do they influence its function in bioconjugation?
- Answer : The compound comprises three critical components:
- Azido group : Enables bioorthogonal click chemistry (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC) for rapid, specific conjugation to DBCO- or alkyne-modified biomolecules .
- PEG4 spacer : Enhances water solubility, reduces steric hindrance, and provides flexibility for optimal spatial orientation in conjugates .
- Tri-(carboxyethoxymethyl)-methane core : Offers three carboxylic acid groups for further functionalization (e.g., NHS ester activation, amine coupling) or coordination with metal ions .
- Methodological Insight : When designing conjugation experiments, prioritize the order of reactions—click chemistry first (azide-DBCO) to avoid cross-reactivity with carboxylate groups.
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation of the azide group and hydrolysis of carboxylates .
- Reconstitution : Dissolve in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid repeated freeze-thaw cycles to maintain reactivity .
- Stability Monitoring : Use HPLC or LC-MS to verify integrity after long-term storage .
Q. What analytical techniques are recommended for characterizing this compound and its conjugates?
- Answer :
- Structural Confirmation : 1H/13C NMR to validate the azide (δ ~3.3 ppm) and PEG backbone (δ ~3.6 ppm) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or mass spectrometry (MS) for quantification .
- Conjugate Validation : SDS-PAGE or SEC for macromolecular conjugates; MALDI-TOF for precise mass analysis .
Advanced Research Questions
Q. How can researchers optimize PROTAC design using this compound as a linker?
- Answer :
- Linker Length vs. Activity : The PEG4 spacer balances flexibility and rigidity. Shorter linkers may reduce ubiquitination efficiency due to steric constraints, while longer spacers risk off-target binding .
- Connection Site Selection : Attach the azide to the E3 ligase ligand and carboxylates to the target protein ligand. Ensure conjugation does not disrupt ligand-receptor binding (validate via SPR or ITC) .
- Case Study : In BRAF kinase-targeted PROTACs, this linker improved cellular permeability compared to bulkier alternatives, as shown in cytotoxicity assays (IC50 reduction by 40%) .
Q. How should researchers troubleshoot failed bioconjugation experiments involving this compound?
Q. What strategies resolve contradictions in reported conjugation efficiencies across studies?
- Answer : Discrepancies often arise from:
- Buffer Conditions : Phosphate buffers >50 mM can inhibit copper-free click chemistry; use HEPES or Tris .
- Azide Reactivity : Batch-to-batch variations in azide purity (validate via iodometric titration) .
- Analytical Methods : Fluorescence-based assays may overestimate efficiency compared to HPLC-MS quantification .
Q. How can this compound enhance drug delivery systems, and what assays validate its performance?
- Answer :
- Cellular Uptake : Flow cytometry with Cy5-labeled conjugates .
- Stability : Serum incubation (37°C, 24 hrs) followed by SEC analysis .
Methodological Guidelines
- Experimental Design : Always include negative controls (e.g., non-clickable analogs) to confirm reaction specificity .
- Data Presentation : Tabulate reaction yields, purity, and bioactivity metrics (e.g., IC50, binding affinity) for reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling azide-containing compounds (e.g., waste disposal protocols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
